N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide
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Overview
Description
N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide typically involves the reaction of 2-ethylphenylamine with 4-propylpiperazine in the presence of a suitable carboxylating agent. The reaction conditions may vary, but common methods include:
Solvent Selection: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include:
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Purification Techniques: Methods such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2.
Reducing Agents: LiAlH4, NaBH4.
Solvents: DCM, THF, ethanol.
Major Products Formed
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Used in the development of new therapeutic agents due to its potential biological activities.
Biological Studies: Investigated for its antibacterial and anticancer properties.
Chemical Research: Utilized in the synthesis of novel compounds for various applications.
Pharmacological Studies: Studied for its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, such as dopamine or serotonin receptors.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in biological processes.
Signal Transduction Pathways: Modulating signal transduction pathways to exert its effects.
Comparison with Similar Compounds
N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
N-(2-ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide: Known for its antibacterial and anticancer activities.
N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride: Studied for its potential therapeutic applications.
N-(2-ethylphenyl)-9-acridinamine hydrochloride: Investigated for its biological activities.
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-propylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-9-18-10-12-19(13-11-18)16(20)17-15-8-6-5-7-14(15)4-2/h5-8H,3-4,9-13H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCFQYUNAVMYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=CC=C2CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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